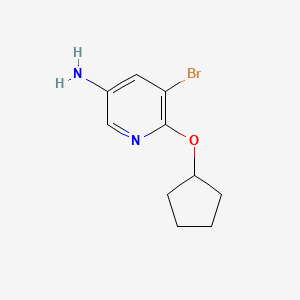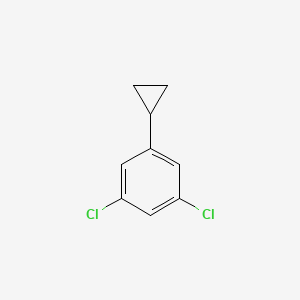
1,3-Dichloro-5-cyclopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms at the 1 and 3 positions and a cyclopropyl group at the 5 position. This compound is part of the dichlorobenzene family, which is known for its various industrial and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-cyclopropylbenzene can be synthesized through several methods. One common approach involves the chlorination of cyclopropylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters helps in achieving efficient production with minimal by-products.
化学反応の分析
Types of Reactions
1,3-Dichloro-5-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylbenzene derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include partially or fully dechlorinated cyclopropylbenzene derivatives.
科学的研究の応用
1,3-Dichloro-5-cyclopropylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dichloro-5-cyclopropylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. The cyclopropyl group can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.
類似化合物との比較
Similar Compounds
1,2-Dichlorobenzene: Similar structure but with chlorine atoms at the 1 and 2 positions.
1,4-Dichlorobenzene: Chlorine atoms at the 1 and 4 positions.
Cyclopropylbenzene: Lacks chlorine substituents.
Uniqueness
1,3-Dichloro-5-cyclopropylbenzene is unique due to the presence of both chlorine atoms and a cyclopropyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H8Cl2 |
|---|---|
分子量 |
187.06 g/mol |
IUPAC名 |
1,3-dichloro-5-cyclopropylbenzene |
InChI |
InChI=1S/C9H8Cl2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |
InChIキー |
IHEZKHDJSZLHJD-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


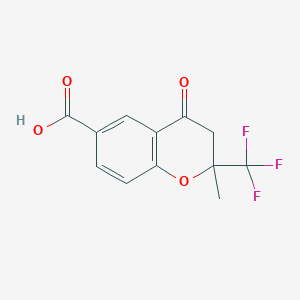
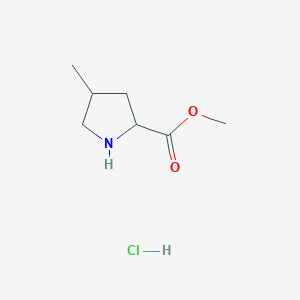

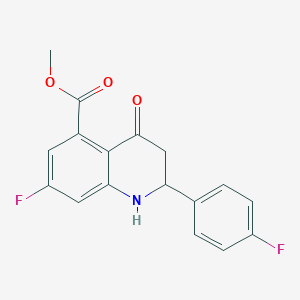
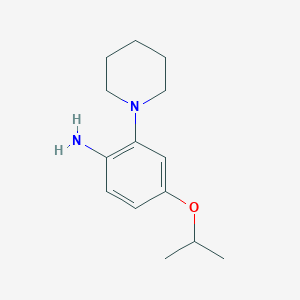
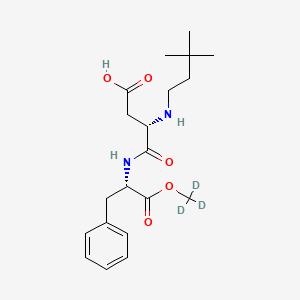


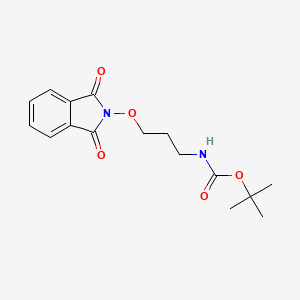
![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)

